molecular formula C9H12O2 B1598993 (1S)-1-phenylpropane-1,3-diol CAS No. 96854-34-1

(1S)-1-phenylpropane-1,3-diol

Cat. No. B1598993
CAS RN: 96854-34-1
M. Wt: 152.19 g/mol
InChI Key: RRVFYOSEKOTFOG-VIFPVBQESA-N
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Description

(1S)-1-phenylpropane-1,3-diol, also known as L-PPD, is a chiral compound that has gained attention in recent years due to its various biological activities. This compound is a diastereomer of D-PPD, which is a well-known antioxidant and anti-inflammatory agent. L-PPD has been shown to possess similar activities, but with higher potency and fewer side effects.

Scientific Research Applications

Catalyst in Asymmetric Synthesis

  • (1S)-1-phenylpropane-1,3-diol and its derivatives have been utilized as catalysts in asymmetric synthesis. For instance, they have been used in the asymmetric addition of diethylzinc to aromatic aldehydes, achieving enantiomeric excesses of up to 92% (Sarvary, Wan, & Frejd, 2002).

Synthesis of Chiral Compounds

  • The compound is pivotal in the synthesis of various chiral molecules. It has been used in the enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol, starting from simple aldehydes, showcasing its versatility in stereochemical control (Kihumbu, Stillger, Hummel, & Liese, 2002).

Reactions with Other Compounds

  • (1S)-1-phenylpropane-1,3-diol and its derivatives have shown interesting reactions with other compounds. For example, in a study, 1-phenylpropane-1,2-dione reacted with urea and related compounds to form various bicyclic and spiro-compounds, highlighting its reactivity and potential in creating diverse chemical structures (Butler, Hussain, & Leitch, 1980).

Role in Multi-Enzymatic Synthesis

  • This compound plays a significant role in multi-enzymatic synthesis processes. It has been used as a key intermediate in the high regio- and stereoselective synthesis of phenylpropanolamines, demonstrating its utility in complex biochemical pathways (Corrado, Knaus, & Mutti, 2021).

Applications in Analytical Chemistry

  • In analytical chemistry, derivatives of (1S)-1-phenylpropane-1,3-diol have been used for the study of reactions with the tetrahydroxyborate ion, indicating its usefulness in understanding complex chemical interactions and reactions (Dawber, 1987).

properties

IUPAC Name

(1S)-1-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVFYOSEKOTFOG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426201
Record name (1S)-1-phenylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-phenylpropane-1,3-diol

CAS RN

96854-34-1
Record name (1S)-1-phenylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Pietruszka, N Schöne, W Frey… - Chemistry–A European …, 2008 - Wiley Online Library
Allylboronates are highly attractive reagents for allyl additions. Enantiomerically pure, stable reagents with a stereogenic centre in α‐position to boron are especially versatile, albeit …
E Fernández, J Pietruszka, W Frey - The Journal of Organic …, 2010 - ACS Publications
Tartrate-derived boronic esters 2 can be subjected to palladium-catalyzed carbonyl allylations with SnCl 2 to obtain enantiomerically pure α-substituted allylboronic esters 8 and 9. The …
Number of citations: 32 pubs.acs.org
C Xu, C Yuan - Tetrahedron, 2005 - Elsevier
A simple and convenient method was reported for the preparation of optically active β-hydroxy-β-arylpropionates, δ-hydroxy-δ-aryl-β-oxo-pentanoates and their butyryl derivatives via …
Number of citations: 81 www.sciencedirect.com

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